molecular formula C6H12N2O B1642903 2-amino-N-cyclopropyl-N-methylacetamide

2-amino-N-cyclopropyl-N-methylacetamide

Cat. No.: B1642903
M. Wt: 128.17 g/mol
InChI Key: HKILLKIISXHLBL-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-methylacetamide (CAS: 340810-43-7) is an acetamide derivative with the molecular formula C₆H₁₂N₂O. It features an acetamide backbone substituted with an amino group at the α-carbon, a cyclopropyl group, and a methyl group on the nitrogen atom .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-methylacetamide

InChI

InChI=1S/C6H12N2O/c1-8(5-2-3-5)6(9)4-7/h5H,2-4,7H2,1H3

InChI Key

HKILLKIISXHLBL-UHFFFAOYSA-N

SMILES

CN(C1CC1)C(=O)CN

Canonical SMILES

CN(C1CC1)C(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between 2-amino-N-cyclopropyl-N-methylacetamide and related acetamides:

Compound Name Substituents on Acetamide Backbone Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
2-Amino-N-cyclopropyl-N-methylacetamide N-cyclopropyl, N-methyl, α-amino C₆H₁₂N₂O 128.17 Not explicitly reported; structural studies
Alachlor N-(2,6-diethylphenyl), N-(methoxymethyl), α-chloro C₁₄H₂₀ClNO₂ 269.77 Herbicide (inhibition of plant cell division)
Pretilachlor N-(2,6-diethylphenyl), N-(2-propoxyethyl), α-chloro C₁₇H₂₆ClNO₂ 311.85 Pre-emergent herbicide in rice paddies
N-Acetyl-N-(2-methylpropyl)acetamide N-acetyl, N-isobutyl C₈H₁₅NO₂ 157.21 Intermediate in organic synthesis
N-(Cyclopropylmethyl)-2-(methylamino)acetamide N-cyclopropylmethyl, α-methylamino C₇H₁₃N₂O 141.20 Unknown; safety data available

Key Observations :

  • Substituent Complexity: Alachlor and pretilachlor feature bulky aromatic and alkoxy groups, enhancing their herbicidal activity by targeting plant-specific enzymes . In contrast, 2-amino-N-cyclopropyl-N-methylacetamide has smaller substituents (cyclopropyl and methyl), which may influence its solubility and steric interactions in biological systems.
  • Functional Group Diversity: The presence of an α-amino group in the target compound distinguishes it from chloro-substituted analogs like alachlor, which rely on halogen atoms for reactivity .

Physical and Chemical Properties

  • Toxicity: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide, which lacks thorough toxicological studies , alachlor and pretilachlor have well-documented safety profiles due to their commercial use .
  • Crystallography : N-Substituted dichlorophenylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibit planar amide groups and hydrogen-bonded dimeric structures, suggesting similar behavior in the target compound .

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In this protocol:

  • Reaction Conditions : 2-Aminoacetic acid (1.0 equiv) is reacted with N-methylcyclopropylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. EDC (1.5 equiv) and HOBt (1.5 equiv) are added sequentially to activate the carboxylic acid.
  • Workup : The mixture is stirred for 12–24 hours at room temperature, followed by extraction with saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated.
  • Yield : 68–72% after purification via silica gel chromatography (ethyl acetate/hexanes, 3:1).

Microwave-Assisted Amidation

Adapting methodologies from BCL6 inhibitor synthesis, microwave irradiation significantly accelerates reaction kinetics:

  • Procedure : A mixture of 2-aminoacetic acid (1.0 equiv), N-methylcyclopropylamine (10 equiv), and N-methylpyrrolidone (NMP, 0.3 M) is irradiated at 160°C for 1–2 hours.
  • Advantages : Reduced reaction time (2 hours vs. 24 hours) and improved yield (78–82%).
  • Purification : Precipitation in water followed by filtration yields the crude product, which is further purified via reverse-phase HPLC.

Cyanoacetamide Reduction Pathway

Catalytic Hydrogenation of 2-Cyano-N-Cyclopropyl-N-Methylacetamide

Building on cyanoacetamide chemistry, this route involves:

  • Synthesis of Cyano Precursor : 2-Cyanoacetic acid is reacted with N-methylcyclopropylamine using thionyl chloride to form 2-cyano-N-cyclopropyl-N-methylacetamide.
  • Reduction : The nitrile group is reduced to an amine using H₂ gas (50 psi) and Raney nickel in ethanol at 60°C for 6 hours.
  • Yield : 65–70% after column chromatography (methanol/DCM, 1:10).

Borane-Tetrahydrofuran Complex Reduction

Alternative to hydrogenation, borane-THF offers milder conditions:

  • Procedure : 2-Cyano-N-cyclopropyl-N-methylacetamide (1.0 equiv) is treated with BH₃·THF (3.0 equiv) at 0°C, followed by refluxing for 8 hours.
  • Workup : Quenching with methanol and HCl yields the amine, isolated in 70–75% yield.

Grignard Reaction-Based Synthesis

Inspired by cyclopropane bromide applications, this method introduces the cyclopropyl group via nucleophilic addition:

  • Step 1 : Preparation of N-Methylacetamide Magnesium Complex
    • N-Methylacetamide (1.0 equiv) is deprotonated with Mg turnings in tetrahydrofuran (THF) under nitrogen.
  • Step 2 : Cyclopropane Bromide Addition
    • Cyclopropane bromide (1.2 equiv) in THF is added dropwise at −78°C. The reaction is warmed to room temperature and stirred for 12 hours.
  • Yield : 60–65% after aqueous workup and chromatography.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Purity (HPLC) Key Advantages
Carbodiimide Coupling EDC/HOBt, DCM, 24 h 68–72 >95% High reproducibility
Microwave Amidation NMP, 160°C, 2 h 78–82 >98% Rapid, scalable
Catalytic Hydrogenation H₂, Raney Ni, EtOH, 6 h 65–70 93–95% Avoids stoichiometric reagents
Borane-THF Reduction BH₃·THF, reflux, 8 h 70–75 >96% Mild conditions, no pressurized equipment
Grignard Reaction Mg, THF, −78°C to rt, 12 h 60–65 90–92% Direct cyclopropane introduction

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H, NCH₃), 1.40–1.35 (m, 1H, cyclopropyl CH), 0.80–0.60 (m, 4H, cyclopropyl CH₂), 3.20 (s, 2H, NH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 173.5 (C=O), 50.2 (NCH₃), 33.8 (cyclopropyl C), 22.1 (CH₂), 8.5–10.1 (cyclopropyl CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₇H₁₃N₂O : 157.0971 [M + H]⁺.
  • Observed : 157.0968 [M + H]⁺ (Δ = −0.3 ppm).

Environmental and Scalability Considerations

Microwave-assisted and catalytic methods offer greener profiles by minimizing solvent waste and energy consumption. Conversely, Grignard reactions require stringent anhydrous conditions, complicating large-scale production.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-N-cyclopropyl-N-methylacetamide?

Answer:
The synthesis of chloroacetamide derivatives, such as 2-amino-N-cyclopropyl-N-methylacetamide, often involves C-amidoalkylation reactions using Lewis or Brønsted acid catalysts. For example, 2-chloroacetamide derivatives can react with aromatic or aliphatic substrates under optimized conditions (e.g., toluene as a solvent, with catalysts like FeCl₃ or AlCl₃) to yield structurally diverse acetamides . Cyclopropyl groups are introduced via cyclopropanation reactions, such as the use of cyclopropylidene intermediates or ring-closing strategies, as seen in the synthesis of cyclopropyl-containing amino acids . Key steps include:

  • Amide bond formation between cyclopropylamine derivatives and chloroacetyl chloride.
  • Purification via column chromatography or recrystallization to isolate the product.
  • Validation using NMR and mass spectrometry to confirm structural integrity .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of 2-amino-N-cyclopropyl-N-methylacetamide?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electron density distribution , frontier molecular orbitals (HOMO-LUMO gaps), and thermodynamic stability. For example:

  • Exact exchange functionals improve accuracy in predicting bond dissociation energies and ionization potentials, critical for understanding reactivity .
  • NBO analysis reveals hyperconjugative interactions between the cyclopropyl ring and the acetamide backbone, influencing conformational stability .
  • Solvent effects (e.g., polarizable continuum models) simulate aqueous or organic environments to predict solubility and aggregation behavior .

Basic: What analytical techniques are optimal for characterizing 2-amino-N-cyclopropyl-N-methylacetamide?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents on the cyclopropyl ring and confirms N-methylation (δ ~2.8–3.2 ppm for N–CH₃) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) .
  • Mass Spectrometry (MS):
    • ESI-MS in positive ion mode detects [M+H]⁺ peaks, confirming molecular weight .
  • Infrared Spectroscopy (IR):
    • Amide I (C=O stretch, ~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) bands validate functional groups .

Advanced: How does the cyclopropyl moiety influence the compound’s bioactivity in drug discovery?

Answer:
The cyclopropyl group imposes topographical constraints that:

  • Enhance metabolic stability by resisting enzymatic oxidation (e.g., cytochrome P450) .
  • Modulate receptor binding via rigid spatial orientation, as seen in cyclopropyl-containing peptides targeting G-protein-coupled receptors .
  • Improve pharmacokinetics by reducing conformational flexibility, increasing bioavailability .
    Experimental validation involves:
  • SAR studies comparing cyclopropyl analogs with non-constrained derivatives.
  • Molecular docking to visualize interactions with target proteins (e.g., using AutoDock Vina) .

Basic: What safety protocols are critical when handling 2-amino-N-cyclopropyl-N-methylacetamide?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (risk code H333) .
  • Storage: In airtight containers at –20°C, away from moisture and light .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

  • Cross-validation: Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Isotopic labeling: Use ¹⁵N or ¹³C-labeled analogs to resolve overlapping signals in crowded spectra .
  • Advanced hyphenated techniques: LC-MS/MS or GC-IRMS for trace impurity analysis .
  • Crystallography: Single-crystal X-ray diffraction unambiguously confirms bond lengths and angles .

Basic: What are the key applications of 2-amino-N-cyclopropyl-N-methylacetamide in medicinal chemistry?

Answer:

  • Scaffold for protease inhibitors: The acetamide backbone chelates catalytic residues in enzymes (e.g., MMP-3) .
  • Precursor to heterocycles: React with thiourea or hydrazine to form thiazolidinones or pyrazoles with antitumor activity .
  • Conformational studies: Cyclopropyl constraints aid in designing peptide mimetics .

Advanced: What strategies optimize yield in large-scale synthesis of this compound?

Answer:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .
  • Flow chemistry: Continuous reactors minimize side reactions and improve heat transfer .
  • Design of Experiments (DoE): Multivariate analysis (e.g., response surface methodology) identifies optimal temperature, solvent ratio, and reaction time .

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